molecular formula C12H15FN2O B1399248 1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone CAS No. 1316217-70-5

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B1399248
M. Wt: 222.26 g/mol
InChI Key: KKRRHAWZCKQGCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, an efficient synthesis of a related compound, “{4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone”, starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, has been reported .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone" .

Scientific Research Applications

  • Structural Analysis : The compound has been structurally analyzed, revealing insights into its molecular conformation. In a study, the piperazine ring was found to adopt a chair conformation with specific dihedral angles between the fluorophenyl ring and the piperazine chair (Zhang, Zhai, Wan, Gong, & Jiang, 2011).

  • Pharmacological Potential : Research has demonstrated the pharmacological applications of derivatives of this compound, particularly in antipsychotic activity. For instance, a study on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones showed significant anti-dopaminergic and anti-serotonergic activity, indicating potential in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

  • Cytotoxicity and Docking Studies : A variant of this compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, underwent cytotoxicity evaluations and docking studies to understand its pharmacokinetics and potential for biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

  • Antimicrobial and Antifungal Activities : Certain derivatives have shown notable antimicrobial and antifungal activities. A study on azole-containing piperazine derivatives found that they exhibited moderate to significant efficacy against various strains (Gan, Fang, & Zhou, 2010).

  • Synthesis Methods : Research has also focused on the synthesis methods of related compounds. For example, a study on the electrochemical synthesis of substituted phenylpiperazines provided a new method for synthesizing these derivatives (Nematollahi & Amani, 2011).

  • Anticancer Activities : Some derivatives were studied for their potential anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety were investigated against breast cancer cells, with some showing promising results (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

  • Novel Derivative Synthesis : Novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole have been synthesized and subjected to docking studies, highlighting the versatility of the compound's derivatives (Balaraju, Kalyani, & Laxminarayana, 2019).

Safety And Hazards

The safety and hazards associated with “1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone” are not well-documented .

Future Directions

The future directions for research on “1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications .

properties

IUPAC Name

1-[3-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-12(8-15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRHAWZCKQGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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